molecular formula C12H10N2O2 B177399 Methyl 3-(pyrimidin-4-yl)benzoate CAS No. 168619-01-0

Methyl 3-(pyrimidin-4-yl)benzoate

Cat. No.: B177399
CAS No.: 168619-01-0
M. Wt: 214.22 g/mol
InChI Key: IUJPGEFKXSUZTK-UHFFFAOYSA-N
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Description

Methyl 3-(pyrimidin-4-yl)benzoate, also known as Methyl 4-(3-pyridyl)benzoate, is a chemical compound with the molecular formula C14H11N2O2. It belongs to the class of pyrimidine-based heterocyclic compounds and has been widely studied for its diverse applications in scientific research.

Mechanism of Action

The mechanism of action of Methyl 3-(pyrimidin-4-yl)benzoate 3-(pyrimidin-4-yl)benzoate is not fully understood, but it is believed to involve the inhibition of certain enzymes, such as DNA polymerase and RNA polymerase. This inhibition can lead to the disruption of DNA replication and transcription, resulting in the death of cancer cells. Additionally, this compound 3-(pyrimidin-4-yl)benzoate has been shown to bind to metal ions, such as copper and zinc, and to form stable complexes that can modulate their biological activity.
Biochemical and Physiological Effects:
This compound 3-(pyrimidin-4-yl)benzoate has been shown to exhibit various biochemical and physiological effects. It has been found to possess antiviral activity against several viruses, including herpes simplex virus, human cytomegalovirus, and hepatitis C virus. It has also been shown to possess anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. Furthermore, this compound 3-(pyrimidin-4-yl)benzoate has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α.

Advantages and Limitations for Lab Experiments

Methyl 3-(pyrimidin-4-yl)benzoate 3-(pyrimidin-4-yl)benzoate has several advantages for lab experiments, including its ease of synthesis, high yield, and low cost. It can be easily purified by column chromatography or recrystallization, and it is stable under normal laboratory conditions. However, this compound 3-(pyrimidin-4-yl)benzoate has some limitations, including its low solubility in water and its potential toxicity to living organisms. Therefore, it should be handled with care and disposed of properly.

Future Directions

Methyl 3-(pyrimidin-4-yl)benzoate 3-(pyrimidin-4-yl)benzoate has several future directions for scientific research. It can be further modified to improve its pharmacological properties, such as its potency, selectivity, and bioavailability. It can also be used as a template for the design of new pyrimidine-based compounds with diverse biological activities. Furthermore, this compound 3-(pyrimidin-4-yl)benzoate can be used in combination with other drugs or therapies to enhance their efficacy and reduce their side effects. Finally, this compound 3-(pyrimidin-4-yl)benzoate can be used in the development of new diagnostic tools or imaging agents for various diseases.

Scientific Research Applications

Methyl 3-(pyrimidin-4-yl)benzoate 3-(pyrimidin-4-yl)benzoate has been extensively studied for its diverse applications in scientific research. It has been used as a building block in the synthesis of various pyrimidine-based compounds, including antiviral, anticancer, and anti-inflammatory agents. It has also been used as a fluorescent probe for the detection of metal ions, such as copper and zinc, in biological systems. Furthermore, this compound 3-(pyrimidin-4-yl)benzoate has been used as a ligand in coordination chemistry and as a catalyst in organic synthesis.

Properties

IUPAC Name

methyl 3-pyrimidin-4-ylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c1-16-12(15)10-4-2-3-9(7-10)11-5-6-13-8-14-11/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUJPGEFKXSUZTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2=NC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The mixture of methyl 3-(3-dimethylaminopropenoyl)benzoate (1.4 g), formamidine-acetate (2.8 g) and 28% methanolic sodium methoxide (5.2 ml) in methanol (38 ml) was heated under reflux for 64 hours under stirring. The solvent was removed by concentration and to the residue was added water. The mixture was adjusted to pH 9 with 20% aqueous potassium carbonate solution and the mixture was extracted with ethyl acetate. The extract layer was washed with brine, dried over magnesium sulfate and evaporated in vacuo. The residue was triturated with the solution of diisopropyl ether and n-hexane and the precipitate was collected by filtration to give methyl 3-(pyrimidin-4-yl)benzoate (0.8 g).
Name
methyl 3-(3-dimethylaminopropenoyl)benzoate
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
5.2 mL
Type
reactant
Reaction Step One
Quantity
38 mL
Type
solvent
Reaction Step One

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